molecular formula C17H23FN2O3 B13546259 Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate CAS No. 2825012-05-1

Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B13546259
CAS No.: 2825012-05-1
M. Wt: 322.4 g/mol
InChI Key: WCEOIXHVEUYNQH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-fluoro-2-formylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-fluoro-2-formylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Tert-butyl 4-[(5-fluoro-2-carboxyphenyl)methyl]piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-[(5-fluoro-2-hydroxymethylphenyl)methyl]piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: It may be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine ring and the formyl and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Comparison:

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of the 5-fluoro-2-formylphenyl moiety, making it more reactive in nucleophilic substitution reactions.
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features an aminopyridinyl group, which can engage in different types of interactions compared to the formyl and fluoro groups.
  • Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound lacks the fluoro substituent, which can significantly alter its reactivity and interaction with biological targets.

The uniqueness of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate lies in the combination of the fluoro and formyl groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

2825012-05-1

Molecular Formula

C17H23FN2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)11-14-10-15(18)5-4-13(14)12-21/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

WCEOIXHVEUYNQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)C=O

Origin of Product

United States

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